1-O-Deacetylkhayanolide E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

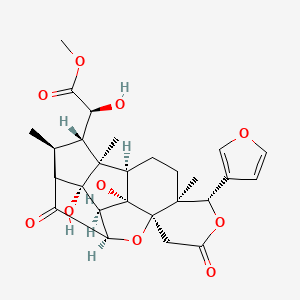

1-O-Deacetylkhayanolide E is a naturally occurring sesquiterpene lactone found in several species of plants, including the Khaya senegalensis, a type of mahogany. It is known for its wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-allergic properties. It has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

“1-O-Deacetylkhayanolide E” se ha encontrado que tiene propiedades antibacterianas {svg_1}. Fue parte de un estudio que investigó las actividades antibacterianas y antiplasmodiales de los extractos, sub-extractos, fracciones y algunos de los compuestos aislados de la corteza del tallo de Trichilia monadelpha {svg_2}. El estudio encontró que una de las fracciones mostró una actividad significativa contra Staphylococcus aureus {svg_3}.

Actividad Antiplasmodiales

Además de sus propiedades antibacterianas, “this compound” también ha sido estudiado por sus actividades antiplasmodiales {svg_4}. El mismo estudio que investigó sus propiedades antibacterianas también evaluó su efectividad contra Plasmodium falciparum {svg_5}. Los resultados mostraron que algunos de los compuestos aislados fueron altamente activos contra la cepa 3D7 de Plasmodium falciparum sensible a la cloroquina/resistente a la sulfadoxina {svg_6}.

Potencial en el Desarrollo de Medicamentos

Dadas sus propiedades antibacterianas y antiplasmodiales, “this compound” podría usarse potencialmente en el desarrollo de nuevos medicamentos. Su efectividad contra Staphylococcus aureus y Plasmodium falciparum, ambos conocidos por causar problemas de salud graves, sugiere que podría ser un recurso valioso en la lucha contra estas enfermedades {svg_7}.

Investigación de Productos Naturales

“this compound” es un producto natural, y como tal, es de interés en la investigación de productos naturales. Los productos naturales a menudo se utilizan como puntos de partida en el desarrollo de nuevos medicamentos, y las propiedades únicas de “this compound” lo convierten en un candidato prometedor para un estudio adicional {svg_8}.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-O-Deacetylkhayanolide E plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which may contribute to its biological effects . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, which in turn affects downstream biochemical pathways . Furthermore, this compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it may inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting the overall metabolic flux. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects within cells and for developing targeted therapeutic strategies.

Propiedades

IUPAC Name |

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3/t13-,15+,16-,17+,18+,20+,22-,23+,24-,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJKWFMLMSPNW-DUHTYQCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6C5=O)O)O)C)[C@@H](C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of discovering 1-O-Deacetylkhayanolide E in Trichilia monadelpha?

A1: The discovery of this compound in Trichilia monadelpha is significant for two main reasons []:

Q2: The abstract mentions that Grandifotane A and Khayanolide D exhibited antiplasmodial activity. Was this compound tested for this activity?

A2: The abstract specifically highlights the antiplasmodial activity of Grandifotane A and Khayanolide D, but it does not mention whether this compound was tested []. Therefore, based on the provided information, we cannot draw any conclusions about the antiplasmodial activity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.